molecular formula C23H21BrN4O4S B2831153 [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1223836-41-6

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2831153
CAS No.: 1223836-41-6
M. Wt: 529.41
InChI Key: OMBUKVXFQOVHIE-UHFFFAOYSA-N
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Description

The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that features a variety of functional groups, including bromine, methoxy, oxazole, methyl, and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, which are then coupled together under specific conditions. Common reagents used in these reactions include brominating agents, methoxy group donors, and various catalysts to facilitate the formation of the oxazole and triazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate include other oxazole and triazole derivatives. These compounds share similar structural features but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of bromine, methoxy, oxazole, and triazole groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • This compound
  • (2-(5-chloro-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate
  • (2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(3-(ethylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate

These similar compounds can be used for comparative studies to understand the effects of different substituents on the chemical and biological properties of the molecule.

Properties

IUPAC Name

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O4S/c1-13-21(26-27-28(13)16-6-5-7-17(11-16)33-4)23(29)31-12-19-14(2)32-22(25-19)18-10-15(24)8-9-20(18)30-3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBUKVXFQOVHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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